Oxazolidine-4-carboxylic acid hydrochloride
Description
Structural Characterization of Oxazolidine-4-carboxylic Acid Hydrochloride
Molecular Architecture and Stereochemical Configuration
This compound represents a five-membered heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure. The molecular formula of this compound is C₄H₈ClNO₃ with a molecular weight of 153.56 grams per mole, incorporating a carboxylic acid functional group positioned at the 4-carbon of the oxazolidine ring system. The compound exists primarily as a hydrochloride salt form, which significantly enhances its solubility in aqueous solutions compared to the free acid form.
The fundamental molecular architecture consists of a saturated five-membered ring containing one nitrogen atom and one oxygen atom, with the carboxylic acid substituent creating a chiral center at the 4-position. This stereochemical configuration is crucial for determining the compound's biological activity and chemical reactivity patterns. The oxazolidine ring system adopts specific conformational preferences that are influenced by both intramolecular interactions and external factors such as pH and solvent environment. The presence of the hydrochloride moiety introduces additional electrostatic interactions that can influence the overall molecular conformation and crystal packing arrangements.
The stereochemical configuration at the 4-position creates two possible enantiomeric forms, designated as (4R) and (4S) configurations based on the Cahn-Ingold-Prelog priority rules. Each enantiomer exhibits distinct physicochemical properties and biological activities, making the stereochemical assignment a critical aspect of structural characterization. The spatial arrangement of substituents around the chiral center influences hydrogen bonding patterns, crystal packing efficiency, and molecular recognition processes in biological systems.
X-ray Crystallographic Analysis of Crystal Packing
Crystallographic studies have provided detailed insights into the three-dimensional arrangement of this compound molecules in the solid state. The crystal structure analysis reveals that the oxazolidine ring adopts an envelope conformation with specific puckering parameters that define the degree of ring distortion from planarity. In related oxazolidine derivatives, researchers have observed puckering parameters of Q(2) = 0.112(2) Ångström and φ(2) = 115.3(10)°, indicating significant deviation from a perfectly planar ring geometry.
The crystal packing arrangement is characterized by the formation of extended hydrogen-bonded networks that stabilize the crystal lattice structure. Intermolecular interactions between adjacent molecules create specific packing motifs that optimize the overall crystal stability and density. The carboxylic acid groups and the protonated nitrogen atoms serve as primary hydrogen bond donors and acceptors, facilitating the formation of robust intermolecular contacts throughout the crystal structure.
Crystallographic data indicates that the molecules arrange themselves in corrugated layers extending parallel to specific crystallographic planes, with hydrogen bonds serving as the primary driving force for this organization pattern. The envelope flap position of specific carbon atoms within the oxazolidine ring deviates measurably from the mean plane of the remaining ring atoms, typically by distances on the order of 0.070(2) Ångström. This conformational preference directly influences the accessibility of functional groups for intermolecular interactions and affects the overall crystal packing efficiency.
Hydrogen Bonding Networks and Hirshfeld Surface Interactions
Hirshfeld surface analysis has emerged as a powerful tool for quantifying and visualizing the intermolecular interactions that govern crystal packing in this compound. This computational approach provides detailed information about the nature and strength of various contact types between neighboring molecules in the crystal structure. The analysis reveals that hydrogen-hydrogen contacts contribute approximately 42.3% of the total intermolecular interactions, while hydrogen-oxygen contacts account for 34.5% of the surface interactions.
The hydrogen bonding networks in oxazolidine-containing crystals are characterized by specific geometric parameters that define the strength and directionality of these interactions. Carbon-hydrogen to oxygen hydrogen bonds with distances ranging from 2.335(18) to 2.53(2) Ångström have been identified as significant contributors to crystal stability. These interactions involve methylene groups acting as hydrogen bond donors to carbonyl oxygen atoms, creating extended networks that span multiple molecular units within the crystal lattice.
The formation of ring motifs through hydrogen bonding patterns contributes significantly to the overall crystal architecture. Inversion dimers linked by pairs of weak carbon-hydrogen to oxygen interactions generate specific ring patterns that enhance the structural integrity of the crystal. The three-dimensional hydrogen bonding network creates channels and voids within the crystal structure that can influence properties such as thermal stability, mechanical strength, and solvent accessibility.
Two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide quantitative assessments of the relative contributions of different interaction types. Hydrogen-carbon and carbon-hydrogen contacts contribute approximately 17.6% to the total surface interactions, while other contact types make smaller but measurable contributions to the overall intermolecular interaction profile. These detailed analyses enable researchers to predict crystal properties and design strategies for crystal engineering applications.
Comparative Analysis of (4R) vs. (4S) Enantiomers
The stereochemical differences between the (4R) and (4S) enantiomers of this compound manifest in distinct structural, spectroscopic, and biological properties. The (4S)-enantiomer, with CAS number 162285-30-5, represents one of the commercially available forms and has been extensively characterized through various analytical techniques. This particular enantiomer exhibits specific optical rotation properties and Nuclear Magnetic Resonance spectroscopic signatures that distinguish it from its (4R) counterpart.
Computational studies have demonstrated that the stereochemical configuration at the 4-position significantly influences the spatial orientation of the carboxylic acid group relative to the oxazolidine ring plane. In the (4S)-configuration, the carboxylic acid substituent adopts a specific dihedral angle relationship with the ring system that affects both intramolecular interactions and intermolecular recognition processes. This spatial arrangement influences hydrogen bonding patterns and electrostatic interactions with neighboring molecules or biological targets.
The conformational preferences of each enantiomer show measurable differences in ring puckering parameters and preferred torsional angles. These structural variations translate into different biological activities when the compounds interact with chiral biological targets such as enzymes or receptors. The (4R)-configuration has been specifically noted for its ability to stabilize β-turn or γ-turn structures in peptides, as confirmed by Nuclear Magnetic Resonance and X-ray crystallographic studies.
Spectroscopic analysis reveals that the two enantiomers exhibit mirror-image Circular Dichroism spectra, providing a definitive method for enantiomeric identification and purity assessment. The characteristic absorption patterns in the ultraviolet region differ significantly between the enantiomers, enabling researchers to monitor enantiomeric excess and detect potential racemization during synthesis or storage. High-Performance Liquid Chromatography using chiral stationary phases has become the standard method for separating and quantifying the individual enantiomers in research and quality control applications.
| Enantiomer | CAS Number | Optical Rotation | Key Applications | Conformational Preference |
|---|---|---|---|---|
| (4S) | 162285-30-5 | [α]D specific value | Peptide synthesis, medicinal chemistry | Envelope conformation |
| (4R) | 83841-00-3 | Opposite [α]D value | Peptidomimetics, structural biology | β-turn stabilization |
Tautomeric Forms and pH-Dependent Conformational Shifts
The tautomeric behavior of this compound represents a fascinating aspect of its structural chemistry, particularly in relation to pH-dependent conformational changes. Research has demonstrated that oxazolidine derivatives can undergo ring-opening and ring-closing tautomeric transformations in response to protonation and deprotonation events. These transformations involve the interconversion between closed oxazolidine ring forms and open-chain iminium ion structures, with the equilibrium position strongly influenced by the solution pH.
At acidic pH values, typically below pH 4.65, the oxazolidine ring preferentially adopts an open conformation due to protonation of the nitrogen atom. This ring-opening process results in the formation of iminium ions characterized by carbon-nitrogen double bond character, which significantly alters the electronic properties and molecular geometry of the compound. The open form exhibits different spectroscopic properties, including modified fluorescence characteristics and altered Nuclear Magnetic Resonance chemical shifts compared to the closed ring form.
As the pH increases toward neutral and basic conditions, the equilibrium shifts toward the closed oxazolidine ring conformation. This pH-dependent structural transition has been characterized as exhibiting a pKa value of approximately 4.65, which defines the pH range where significant conformational changes occur. The closed ring form displays enhanced structural rigidity and specific hydrogen bonding patterns that influence its biological activity and chemical reactivity.
The tautomeric equilibrium has profound implications for the compound's behavior in biological systems, where local pH variations can trigger conformational switches. In cellular environments, the pH-dependent ring opening and closing mechanism enables the compound to adopt different structural states in various subcellular compartments. This property has been exploited in the development of pH-responsive fluorescent probes that exhibit different optical properties depending on their tautomeric state.
Ring-chain tautomerism in oxazolidine systems follows established mechanistic pathways that involve nucleophilic attack and electrophilic addition processes. The transformation mechanisms are governed by Baldwin's Rules, which predict the likelihood of ring closure reactions based on geometric and electronic factors. The tautomeric interconversion process involves the breaking and formation of carbon-nitrogen bonds, accompanied by proton transfer events that are facilitated by the surrounding chemical environment.
| pH Range | Predominant Form | Structural Characteristics | Spectroscopic Properties |
|---|---|---|---|
| < 3.0 | Open chain (iminium) | C=N+ double bond character | Weak fluorescence, altered NMR |
| 3.0-5.0 | Equilibrium mixture | Dynamic interconversion | pH-dependent spectral changes |
| 5.0-7.5 | Closed ring | Stable oxazolidine ring | Strong fluorescence, characteristic NMR |
| > 7.5 | Predominantly closed | Enhanced ring stability | Consistent spectroscopic signature |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-oxazolidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWFSTLUZHSBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of L-Serine Derivatives Using Bis(trichloromethyl) Carbonate (BTC)
A prominent method involves the reaction of L-serine with BTC under alkaline conditions. In this approach, L-serine is dissolved in a 1M sodium hydroxide solution, followed by the gradual addition of BTC dissolved in dioxane. The mixture is stirred at 5–35°C, with optimal yields achieved through a two-stage temperature protocol: 2–4 hours at 5–15°C and 5–7 hours at 20–30°C. Post-reaction, the solution is freeze-dried, and the residue is treated with acetonitrile to isolate the intermediate 2-oxo-oxazolidine-4-carboxylic acid. Conversion to the hydrochloride form is achieved by washing with hydrochloric acid, yielding the final product with a reported purity of >95%.
This method addresses environmental concerns by minimizing organic solvent use and improving safety compared to earlier approaches that relied on phosgene derivatives. However, the yield in prior art was limited to 62%, prompting optimization through controlled temperature phases and solvent selection.
Thiazolidine-to-Oxazolidine Adaptation via L-Cysteine Hydrochloride
While patent CN104592146A focuses on L-2-oxothiazolidine-4-carboxylic acid synthesis, its methodology offers insights into oxazolidine preparation. The process involves nitrogen-protected reactions, where L-cysteine hydrochloride is treated with alkaline solutions (e.g., sodium carbonate) and cyclized using reagents like solid phosgene or methyl chloroformate. Although this method targets a thiazolidine derivative, substituting L-cysteine with L-serine hydrochloride and adjusting reaction conditions could theoretically yield oxazolidine-4-carboxylic acid hydrochloride. Key steps include:
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Nitrogen-purged reaction environments to prevent oxidation.
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Phase separation after acidification (pH 2.0–3.0) to isolate the aqueous phase.
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Recrystallization using ethanol or ethyl acetate to achieve >99% purity.
This approach highlights the importance of inert atmospheres and solvent selection in minimizing side reactions.
Reaction Optimization and Critical Parameters
Temperature and pH Control
Both BTC- and phosgene-based methods require strict temperature control. For BTC-mediated cyclization, maintaining the reaction below 15°C during initial stages prevents premature decomposition of intermediates. Similarly, phosgene reactions demand temperatures below 10°C to avoid excessive gas evolution. Acidification to pH 2.0–3.0 is critical for precipitating the carboxylic acid form before hydrochloride conversion.
Solvent Selection
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BTC Method : Dioxane and acetonitrile are preferred for their ability to solubilize BTC and facilitate cyclization.
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Phosgene Method : Aromatic solvents like toluene or xylene enhance reagent stability but pose environmental and safety risks.
Purification and Characterization
Recrystallization Techniques
Recrystallization using ethanol or ethyl acetate is standard for achieving high purity (>99%). Ethanol recrystallization reduces residual solvent impurities, while ethyl acetate offers better solubility for intermediates.
Analytical Validation
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HPLC : Purity assessments typically employ reverse-phase HPLC with UV detection.
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NMR : H and C NMR confirm ring formation and stereochemistry.
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Melting Point : Reported values range from 185–190°C for the hydrochloride salt.
Comparative Analysis of Methods
Industrial and Research Implications
The BTC method stands out for its balance of safety and efficiency, making it suitable for large-scale production. Conversely, peptide coupling routes offer flexibility for synthesizing analogs but require further yield optimization. Future research should explore biocatalytic approaches or flow chemistry to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: Oxazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the nitrogen and oxygen atoms in the ring, which can participate in different reaction mechanisms .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the compound to form oxazolidinones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form amino alcohol derivatives.
Major Products: The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Oxazolidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This mechanism is similar to that of oxazolidinone antibiotics, which are known for their effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Oxazolidine-4-carboxylic acid hydrochloride with structurally related heterocyclic amino acids:
Key Observations :
- Heteroatom substitution : Replacing oxygen with sulfur (Thz) increases ring polarity and alters metabolic roles (e.g., Thz in glutathione pathways vs. Oxa in peptide labeling) .
- Salt forms : The hydrochloride salt of Oxazolidine-4-carboxylic acid improves solubility and shelf life compared to free acids like Thz .
- Functional groups : The 2-oxo group in 2-Oxothiazolidine-4-carboxylic acid introduces electrophilic reactivity, enabling nucleophilic additions absent in Oxa-HCl .
Reactivity and Stability
- Acid Stability: The hydrochloride salt form of Oxazolidine-4-carboxylic acid enhances stability under acidic conditions, critical for storage and peptide synthesis workflows . In contrast, non-salt forms (e.g., Thz) may require buffered solutions to prevent degradation.
- Derivatization Efficiency : Oxazolidine-4-carboxylic acid HCl’s benzo-5-azoniaspiro group enables 100% fragmentation efficiency in MS/MS, outperforming simpler heterocycles lacking ionization tags .
Commercial Availability and Pricing
Notes:
- Oxazolidine-4-carboxylic acid HCl is a specialty chemical with shorter lead times due to demand in peptide research .
- Custom synthesis is available for derivatives like (2S,4S)-3-acetyl-2-(4-chlorophenyl) variants, though costs increase with structural complexity .
Research and Industrial Relevance
- Peptidomimetics: Oxazolidine derivatives are used to mimic peptide bonds, improving metabolic stability.
- Safety Considerations : Oxazolidine-4-carboxylic acid HCl requires handling precautions (H302, H312, H315 hazards) due to toxicity risks .
Biological Activity
Oxazolidine-4-carboxylic acid hydrochloride, a chiral compound with the molecular formula CHClNO and a molecular weight of approximately 153.56 g/mol, is characterized by its five-membered oxazolidine ring structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of antimicrobial properties and as a precursor in the synthesis of various therapeutic agents.
Chemical Structure and Properties
The unique structure of this compound allows it to interact with various biological macromolecules, including enzymes and receptors. Its hydrochloride form enhances solubility, making it suitable for pharmaceutical applications. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its biological activity.
Antimicrobial Properties
Research indicates that oxazolidine derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. A study highlighted the synthesis and characterization of 4-oxo-oxazolidine derivatives, demonstrating effective inhibition against various bacterial strains at low concentrations (MIC values ranging from 1 to 5 µg/mL) . These findings suggest that this compound could serve as a lead compound for developing new antibiotics.
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key bacterial enzymes involved in cell wall synthesis or protein translation, similar to other oxazolidinone antibiotics like linezolid . Further kinetic studies are necessary to elucidate these interactions fully.
Case Studies
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Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy of various oxazolidine derivatives.
- Methodology : Synthesis of compounds followed by testing against bacterial strains.
- Results : Several derivatives, including oxazolidine-4-carboxylic acid, showed promising antibacterial activity, particularly against resistant strains of Staphylococcus aureus.
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Enzyme Interaction Studies :
- Objective : Investigate the binding affinity of oxazolidine derivatives to metabolic enzymes.
- Methodology : Use of surface plasmon resonance (SPR) techniques to measure binding interactions.
- Results : Compounds exhibited varying degrees of binding affinity, suggesting potential for drug design targeting specific enzymes involved in metabolic pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Five-membered ring with carboxylic acid | Antimicrobial | 1-5 |
| Linezolid | Oxazolidinone class | Broad-spectrum antibiotic | 2-8 |
| Other oxazolidines | Varies based on substituents | Antimicrobial potential varies | 5-20 |
Future Directions
While preliminary findings are promising, further research is essential to explore the full potential of this compound. Areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects on microbial targets.
- Pharmacokinetic Studies : Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles to assess viability for therapeutic use.
- Development of Derivatives : Synthesizing and testing new derivatives to enhance efficacy and reduce toxicity.
Q & A
Q. What are the standard synthetic routes for Oxazolidine-4-carboxylic acid hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves ring-closing reactions of precursors like amino alcohols or cysteine derivatives. For example, acetylation of intermediates using acetyl chloride in dichloromethane (CH2Cl2) under basic conditions (e.g., pyridine) can yield oxazolidine derivatives . Optimization focuses on controlling reaction temperature (e.g., 0°C to room temperature), stoichiometry of reagents, and purification via recrystallization or column chromatography. Yield improvements are achieved by adjusting solvent polarity and reaction time.
Q. How is this compound characterized using HPLC and NMR?
- Methodological Answer :
- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer (pH adjusted to 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Detection at 207 nm ensures sensitivity for carboxylic acid derivatives .
- NMR : <sup>1</sup>H and <sup>13</sup>C spectra (including 2D techniques like COSY and HMBC) confirm the oxazolidine ring structure and proton coupling patterns. For example, characteristic signals for the cyclic ether protons appear between δ 3.5–4.5 ppm in <sup>1</sup>H NMR .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : After synthesis, the crude product is purified via recrystallization using ethanol/water mixtures. For impurities with similar polarity, reverse-phase chromatography (C18 silica, acetonitrile/water gradient) provides high purity (>98%). Lyophilization is recommended for final isolation to avoid thermal degradation .
Advanced Research Questions
Q. How can peptide derivatization protocols leverage this compound as a labeling reagent?
- Methodological Answer : The compound’s carboxylic acid group reacts with amine-terminated peptides under carbodiimide coupling (e.g., EDC/NHS). Design derivatization agents by incorporating: (1) An ionization tag (e.g., benzo-5-azoniaspiro[4.4]nonyl group) for MS/MS fragmentation, (2) A hydrophilic linker (e.g., polyethylene glycol), and (3) A reactive group (e.g., NHS ester) for pH-controlled labeling in solution .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected <sup>13</sup>C NMR shifts) for Oxazolidine derivatives?
- Methodological Answer : Contradictions may arise from stereochemical variations or solvent effects. Use deuterated solvents (D2O or DMSO-d6) to eliminate exchange broadening. Compare experimental data with computational predictions (DFT calculations for <sup>13</sup>C shifts) and validate via HMBC correlations to distinguish between regioisomers .
Q. How does this compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C and 40°C. Monitor degradation via HPLC-UV at 207 nm. The hydrochloride salt form enhances stability in acidic conditions (pH 4–6), while alkaline conditions (pH >8) promote ring-opening hydrolysis. Store at 2–8°C under inert atmosphere to prevent oxidation .
Q. How can method validation ensure reproducibility in quantifying this compound in complex matrices?
- Methodological Answer : Validate HPLC methods per ICH guidelines:
- Linearity : Calibrate over 1–50 µg/mL (r<sup>2</sup> > 0.999).
- Recovery : Spiked samples should yield 98–102% recovery with RSD < 2%.
- Robustness : Test flow rate (±0.1 mL/min) and mobile phase ratio (±5% methanol) variations.
Internal standards (e.g., 4-methyloxazolidine derivatives) improve precision in biological matrices .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields of this compound?
- Methodological Answer : Variations in yield (e.g., 60% vs. 85%) often stem from differences in workup protocols. Compare reaction conditions (e.g., inert atmosphere vs. ambient air) and purity of starting materials. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Validate competing pathways (e.g., ring-closing vs. polymerization) via LC-MS monitoring .
Application-Specific Questions
Q. What role does this compound play in designing heterocyclic quaternary ammonium scaffolds?
- Methodological Answer : The compound’s bicyclic structure serves as a rigid backbone for quaternary ammonium salts. Introduce alkyl halides (e.g., methyl iodide) under basic conditions to form spirocyclic ammonium centers. These scaffolds enhance antimicrobial activity by disrupting bacterial membrane potentials. Characterize ion mobility via zeta potential measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
